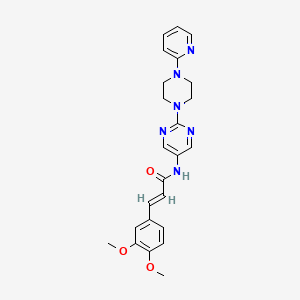
(E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acrylamide is a useful research compound. Its molecular formula is C24H26N6O3 and its molecular weight is 446.511. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitubercular Activity
Compounds structurally related to the query, such as N'-(E)-heteroaromatic-isonicotinohydrazide derivatives, have shown significant antitubercular activity. These derivatives have been tested against M. tuberculosis and other mycobacteria, showing potential as leads for new anti-TB compounds due to their non-cytotoxic nature and significant minimum inhibitory concentrations (MICs) compared with standard treatments like ethambutol and rifampicin M. Asif, 2014.
DPP IV Inhibitors and Diabetes Treatment
The chemical structure of interest shares a similar framework with pyridine, pyrimidine, and piperazine derivatives, which have been identified as potent inhibitors of dipeptidyl peptidase IV (DPP IV). These inhibitors play a crucial role in managing type 2 diabetes mellitus by enhancing the incretin system, thus promoting insulin secretion. The exploration of these inhibitors highlights the ongoing research to find more effective and selective DPP IV inhibitors for diabetes treatment without long-term side effects Laura Mendieta, T. Tarragó, E. Giralt, 2011.
Acrylamide Research
Although the request specifically excludes drug use, dosage, and side effects, the structural component acrylamide in the queried compound is noteworthy for its widespread industrial applications and the associated health risks due to its neurotoxic and carcinogenic properties. This has led to extensive studies on its formation, detection, and toxicity, especially in food processing and occupational exposure scenarios. Understanding acrylamide's interactions and effects can contribute to safety protocols and risk assessments in environments where related compounds are synthesized or used M. Friedman, 2003.
Synthesis of N-heterocycles
The compound's structure is relevant to the synthesis of various N-heterocycles, which are crucial scaffolds in pharmaceuticals and agrochemicals. The synthesis of pyranopyrimidine derivatives, for example, involves multicomponent reactions that can be facilitated by hybrid catalysts. This area of research is vital for the development of new medicinal compounds with improved bioavailability and therapeutic effects Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023.
特性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3/c1-32-20-8-6-18(15-21(20)33-2)7-9-23(31)28-19-16-26-24(27-17-19)30-13-11-29(12-14-30)22-5-3-4-10-25-22/h3-10,15-17H,11-14H2,1-2H3,(H,28,31)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUZCXMNDOUWEU-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


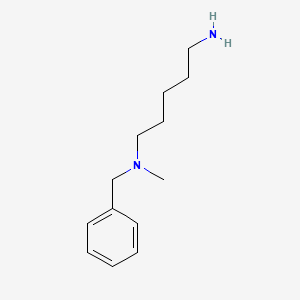
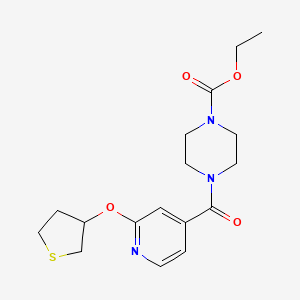
![2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)propanoic acid](/img/structure/B2564960.png)
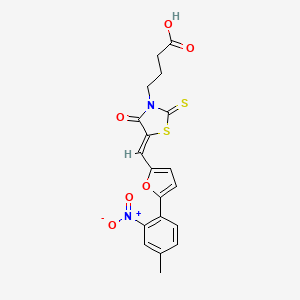
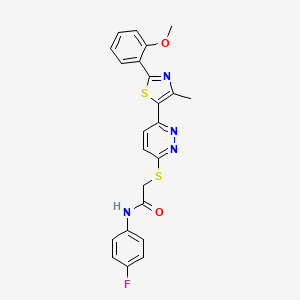
![Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamate](/img/structure/B2564965.png)
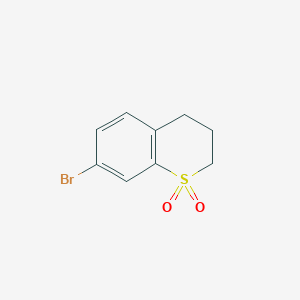
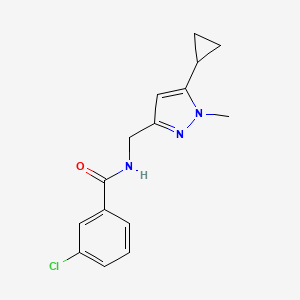
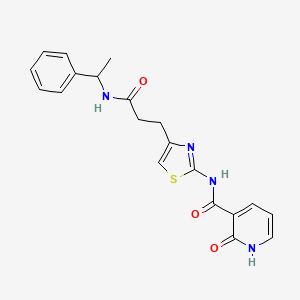
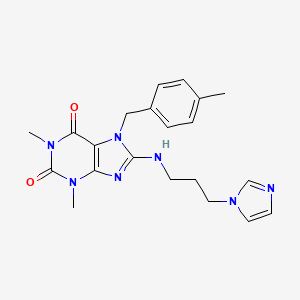
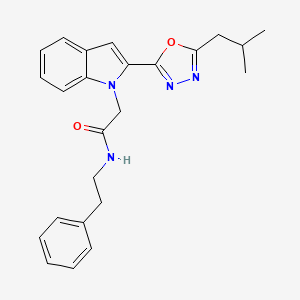
![3-cinnamyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2564972.png)
